4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate
Description
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate is a synthetic disaccharide derivative comprising two glucose units linked via an α-(1→4) glycosidic bond. The reducing end of the beta-D-glucopyranose moiety is esterified with decanoic acid at the 1-position. This modification introduces lipophilicity, altering its physicochemical properties compared to non-esterified disaccharides.
Properties
Molecular Formula |
C22H40O12 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] decanoate |
InChI |
InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-14(25)33-21-19(30)17(28)20(13(11-24)32-21)34-22-18(29)16(27)15(26)12(10-23)31-22/h12-13,15-24,26-30H,2-11H2,1H3/t12-,13?,15-,16+,17?,18-,19-,20-,21+,22-/m1/s1 |
InChI Key |
XACGSRCCTRJOIX-USIHLEFOSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis
- Maltose is commonly prepared enzymatically by maltogenic amylases or transglycosylation enzymes that catalyze the formation of alpha-1,4-glycosidic bonds between glucose units.
- For example, Thermus maltogenic amylase (ThMA) can catalyze the synthesis of maltose from starch or glucose derivatives with high specificity.
- Enzymatic methods offer regio- and stereoselectivity, producing maltose with the correct alpha-1,4 linkage.
Chemical Glycosylation
- Chemical synthesis involves glycosyl donors (such as glucosyl halides or trichloroacetimidates) and acceptors under Lewis acid catalysis.
- Protecting groups are used to block non-target hydroxyls to achieve regioselectivity.
- The 4-OH of the beta-D-glucopyranose acceptor is activated to form the glycosidic bond with the alpha-D-glucopyranosyl donor.
- Typical catalysts: BF3·Et2O, TMSOTf.
- Yields vary depending on protecting group strategy and catalyst.
Selective Esterification at the 1-Position with Decanoic Acid
Challenges
- Maltose contains multiple hydroxyl groups; selective esterification at the primary 1-position hydroxyl of the beta-D-glucopyranose is required.
- Avoiding esterification at secondary hydroxyls is critical.
Protection/Deprotection Strategy
- Protect all hydroxyl groups except the 1-OH of the beta-D-glucopyranose.
- Common protecting groups: acetyl (Ac), benzyl (Bn), silyl ethers (TBDMS).
- After selective esterification, global deprotection yields the target compound.
Esterification Methods
- Activation of decanoic acid to reactive derivatives such as acid chlorides or anhydrides.
- Use of coupling reagents (e.g., DCC, EDC) in the presence of catalysts like DMAP to promote ester bond formation.
- Reaction conditions: typically conducted in anhydrous solvents (e.g., dichloromethane, THF) under inert atmosphere.
Representative Preparation Procedure and Data Summary
Analytical Characterization
- NMR Spectroscopy (1H, 13C) : Confirms glycosidic linkage and ester formation.
- Mass Spectrometry (MALDI-TOF/MS) : Confirms molecular weight of esterified maltose.
- Chromatography (HPLC, TLC) : Monitors purity and reaction progress.
- Melting Point and Optical Rotation : Confirm compound identity and stereochemistry.
Summary of Research Findings
- Enzymatic synthesis of maltose provides a regio- and stereochemically pure disaccharide core.
- Protection strategies are essential to achieve selective esterification at the 1-position.
- Activation of decanoic acid as an acid chloride with catalytic DMAP is effective for ester bond formation.
- The combined chemoenzymatic approach yields “4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate” with good purity and yield.
- Structural confirmation by NMR and MS is critical to verify the site of esterification.
This detailed preparation methodology integrates enzymatic and chemical synthesis techniques to achieve the regioselective formation of the target glycosylated ester compound. The approach balances selectivity, yield, and practicality, supported by comprehensive analytical characterization.
Chemical Reactions Analysis
Types of Reactions
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond to yield glucose and decanoic acid.
Oxidation: Oxidizing the hydroxyl groups to form corresponding ketones or aldehydes.
Reduction: Reducing the carbonyl groups to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrolysis: Glucose and decanoic acid.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of biodegradable materials and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release glucose, which can then enter metabolic pathways such as glycolysis. The decanoate ester group may also interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares key structural and physicochemical features of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate with related compounds:
Key Observations:
- Ester Position: The 1-O-decanoate group in the target compound may increase susceptibility to enzymatic or chemical hydrolysis compared to 6-O-esters (e.g., ), which are sterically protected and more stable .
- Glycosidic Linkage : The α1→4 linkage in the target compound contrasts with β1→4 (e.g., ) or α1→2 (e.g., ) linkages in analogs, affecting conformational flexibility and intermolecular interactions.
- Hydrophobicity: Decanoate esters impart significant lipophilicity, reducing aqueous solubility. For example, 6-O-decanoyl derivatives () retain partial solubility due to free hydroxyl groups, whereas 1-O-decanoate may exhibit lower solubility.
Physicochemical Data from Analogous Systems
- Thermodynamic Properties: 4-O-beta-D-galactopyranosyl-D-glucopyranose hydrate () exhibits a solid-state heat capacity (Cp) of 439.57 J/mol·K at 297.42 K. The target compound’s esterification may lower Cp due to reduced hydrogen bonding.
- Stability: Fluorinated derivatives (e.g., ) highlight how electron-withdrawing groups stabilize glycosidic bonds, whereas decanoate esters may destabilize the reducing end via hydrolysis.
Biological Activity
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate, a glycosylated lipid, has garnered attention for its potential biological activities. This compound belongs to a class of molecules known as glycoglycerolipids, which are recognized for their diverse roles in biological systems, including cell signaling and membrane dynamics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a decanoate group linked to a disaccharide consisting of glucopyranose units. The molecular formula is , with a molecular weight of approximately 396.48 g/mol. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Decanoate | Decanoate |
| Glucopyranosyl units | Glucopyranosyl |
Pharmacological Properties
Recent studies have highlighted several biological activities associated with 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate:
-
Antiproliferative Activity :
- This compound exhibits significant antiproliferative effects against various cancer cell lines, particularly ovarian carcinoma cells (IGROV-1). In serum-free conditions, the compound demonstrated an IC50 value of 2.00 ± 0.6 μM, indicating potent activity against cells with activated Akt signaling pathways .
-
Mechanism of Action :
- The antiproliferative effects are believed to be mediated through the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The presence of the oxyamide group in the structure enhances the interaction with cellular targets, potentially modifying membrane dynamics and increasing cytotoxicity .
- Anti-inflammatory Effects :
Case Studies
Several studies have investigated the biological activity of similar compounds within the glycoglycerolipid family:
- Study 1 : A study on related glycoglycerolipids showed that modifications in acyl chain length significantly impacted their biological activity, with longer chains generally enhancing antiproliferative effects against cancer cells .
- Study 2 : Research focusing on the structural analogs indicated that the presence of specific functional groups (e.g., N-oxyamide) can enhance cytotoxicity by promoting apoptosis through mitochondrial pathways .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate and its analogs:
| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | IGROV-1 | 2.00 | Akt pathway inhibition |
| Study 2 | TOV112D | 20.51 | Lack of Akt dependence |
| Study 3 | A375 Melanoma | Varies | Caspase-dependent apoptosis |
Q & A
Q. What synthetic strategies are employed to prepare 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate?
Synthesis involves regioselective glycosylation and esterification . For glycosidic bond formation, trichloroacetimidate donors (e.g., 4-pentenyl glycosides) enable stereocontrol, as seen in disaccharide syntheses . The decanoate moiety is introduced via acyl transfer or direct esterification of the anomeric hydroxyl group using decanoyl chloride or activated esters. Temporary protecting groups (e.g., acetyl, benzyl) are critical to prevent side reactions . Enzymatic approaches using glycosyltransferases or lipases may also enhance regioselectivity .
Q. Which analytical techniques confirm the structure and purity of this compound?
- NMR spectroscopy (1H, 13C, HSQC, HMBC): Assigns glycosidic linkage configuration (e.g., α/β anomers) and decanoate ester position .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, particularly for glycosidic bond angles and packing interactions .
- HPLC (RP- or HILIC) : Assesses purity and monitors hydrolysis stability .
Q. How does the decanoate moiety influence solubility and purification?
The hydrophobic decanoate chain reduces aqueous solubility, necessitating organic-aqueous solvent systems (e.g., DCM/MeOH/water) for extraction. Purification employs reverse-phase chromatography (C18 columns) or size-exclusion chromatography to separate lipidated derivatives from unesterified sugars .
Advanced Research Questions
Q. How is the conformational flexibility of the glycosidic linkage analyzed?
- X-ray crystallography : Resolves static conformations (e.g., chair vs. twist-boat pyranose rings) and hydrogen-bonding networks .
- Molecular dynamics (MD) simulations : Force fields like GLYCAM or CHARMM36 model torsional angles (Φ/Ψ) and solvent effects over time .
- NMR relaxation studies : Measure rotational correlation times to infer dynamic behavior in solution .
Q. What challenges arise in achieving regioselectivity during glycosylation?
Competing hydroxyl reactivity (e.g., C-1 vs. C-6) requires temporary protecting groups (e.g., silyl ethers, acetals) . For example, 6-O-levulinoyl protection directs glycosylation to the C-4 position, as shown in disaccharide syntheses . Steric hindrance and solvent polarity further modulate regioselectivity .
Q. How are enzyme interactions studied for this compound (e.g., glycogen phosphorylase)?
- Crystallographic docking : Co-crystallization with enzymes reveals binding modes (e.g., allosteric vs. active-site inhibition) .
- Surface plasmon resonance (SPR) : Quantifies binding affinities (KD) in real time.
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How can contradictions in hydrolysis stability data under varying pH be resolved?
- Controlled hydrolysis assays : Monitor degradation via HPLC or TLC under standardized conditions (pH 1–13, 25–60°C) .
- Kinetic modeling : Fits data to pseudo-first-order models to compare rate constants (k) and activation energies.
- Isotopic labeling : 18O-tracing identifies hydrolysis pathways (e.g., acid-catalyzed vs. enzymatic cleavage) .
Q. What strategies address discrepancies in biological activity across cell lines?
- Membrane permeability assays : Compare uptake efficiency using fluorescent analogs (e.g., NBD-labeled derivatives).
- Metabolic profiling : LC-MS/MS quantifies intracellular metabolites to rule out off-target effects.
- Gene knockout models : CRISPR-Cas9 libraries identify transporters (e.g., SGLT1) mediating compound uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
